molecular formula C20H20F2N2 B11524995 3,4-difluoro-N-[(1'Z)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene]aniline

3,4-difluoro-N-[(1'Z)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene]aniline

Cat. No.: B11524995
M. Wt: 326.4 g/mol
InChI Key: SMUNWMADSHAIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1’Z)-N-(3,4-DIFLUOROPHENYL)-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLIN]-1’-IMINE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’Z)-N-(3,4-DIFLUOROPHENYL)-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLIN]-1’-IMINE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-difluoroaniline with cyclohexanone under acidic conditions to form an intermediate, which is then subjected to cyclization and subsequent imination to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1’Z)-N-(3,4-DIFLUOROPHENYL)-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLIN]-1’-IMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism by which (1’Z)-N-(3,4-DIFLUOROPHENYL)-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLIN]-1’-IMINE exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1’Z)-N-(3,4-DIFLUOROPHENYL)-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLIN]-1’-IMINE lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular geometries and reactivities .

Properties

Molecular Formula

C20H20F2N2

Molecular Weight

326.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-1-amine

InChI

InChI=1S/C20H20F2N2/c21-17-9-8-15(12-18(17)22)23-19-16-7-3-2-6-14(16)13-20(24-19)10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,23,24)

InChI Key

SMUNWMADSHAIPF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C(=N2)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

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